molecular formula C15H18N2O2 B8512919 Acetamide,n-[2-[2-(4-methoxyphenyl)-1h-pyrrol-1-yl]ethyl]- CAS No. 147030-67-9

Acetamide,n-[2-[2-(4-methoxyphenyl)-1h-pyrrol-1-yl]ethyl]-

Cat. No. B8512919
CAS RN: 147030-67-9
M. Wt: 258.32 g/mol
InChI Key: QMCBXLRPDOOQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide,n-[2-[2-(4-methoxyphenyl)-1h-pyrrol-1-yl]ethyl]- is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,n-[2-[2-(4-methoxyphenyl)-1h-pyrrol-1-yl]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,n-[2-[2-(4-methoxyphenyl)-1h-pyrrol-1-yl]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

147030-67-9

Product Name

Acetamide,n-[2-[2-(4-methoxyphenyl)-1h-pyrrol-1-yl]ethyl]-

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)pyrrol-1-yl]ethyl]acetamide

InChI

InChI=1S/C15H18N2O2/c1-12(18)16-9-11-17-10-3-4-15(17)13-5-7-14(19-2)8-6-13/h3-8,10H,9,11H2,1-2H3,(H,16,18)

InChI Key

QMCBXLRPDOOQSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN1C=CC=C1C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(1,3-Dioxolan-2-yl)-4'-methoxypropiophenone (38.8 g) was dissolved in 100 ml of acetic acid and added under argon and while stirring to a solution of 33.5 g of N-acetylethylene-diamine in 500 ml of acetic acid. The reaction solution was heated to reflux overnight, the acetic acid was subsequently removed in a vacuum. The residue was taken up in 500 ml of methylene chloride and washed with a mixture of 200 ml of saturated sodium hydrogen carbonate solution and 400 ml of 2N sodium hydroxide solution. The aqueous phase was extracted three times with 100 ml of methylene chloride each time, the organic phases were combined, dried with MgSO4 and freed from solvent. The residue, 49.6 g of brown oil, was chromatographed on 500 g of silica gel with ethyl acetate as the eluent. 27.8 g (66%) of N-[2-[2-(p-methoxyphenyl)-pyrrol-1-yl]ethyl]acetamide were isolated as a yellow-brown oil. MS: m/e=258 (M+).
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

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